molecular formula C24H27FN2O4 B12164965 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12164965
M. Wt: 426.5 g/mol
InChI Key: ITEQWWJBVIRVNR-LSDHQDQOSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the pyrrol-2-one core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27FN2O4/c1-15-14-17(8-11-19(15)31-4)22(28)20-21(16-6-9-18(25)10-7-16)27(24(30)23(20)29)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

ITEQWWJBVIRVNR-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O)OC

Origin of Product

United States

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